![molecular formula C13H17F2NO B1487508 {1-[(2,4-Difluorophényl)méthyl]pipéridin-3-yl}méthanol CAS No. 415702-40-8](/img/structure/B1487508.png)
{1-[(2,4-Difluorophényl)méthyl]pipéridin-3-yl}méthanol
Vue d'ensemble
Description
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a difluorophenyl group attached to a piperidine ring, which is further substituted with a methanol group.
Applications De Recherche Scientifique
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and metabolic pathways. Furthermore, {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. High doses of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
The transport and distribution of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol within the cell can significantly impact its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol typically involves the following steps:
Formation of Piperidin-3-ylmethanol: : This can be achieved by reducing piperidin-3-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a nucleophilic substitution reaction, where the piperidin-3-ylmethanol reacts with 2,4-difluorobenzyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed to reduce any functional groups present in the compound.
Substitution: : Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions typically use bases like triethylamine and solvents such as dichloromethane (DCM).
Major Products Formed
Oxidation: : Piperidin-3-one derivatives.
Reduction: : Reduced forms of the compound, such as piperidin-3-ylmethanol.
Substitution: : Substituted piperidines with various functional groups.
Mécanisme D'action
The mechanism by which {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can be compared with other piperidine derivatives, such as:
Piperidine: : The parent compound without any substituents.
N-Phenylpiperidine: : Piperidine with a phenyl group attached.
Piperidin-3-one: : Piperidine with a ketone group at the 3-position.
Propriétés
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWAECMWJVSXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)
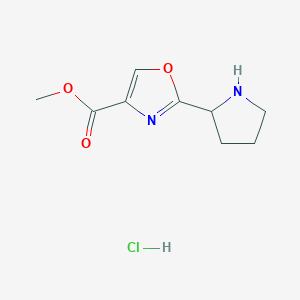

![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)
![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)
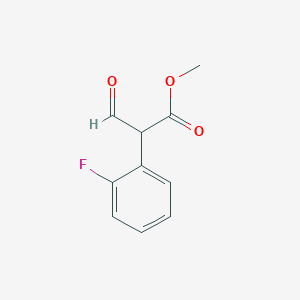
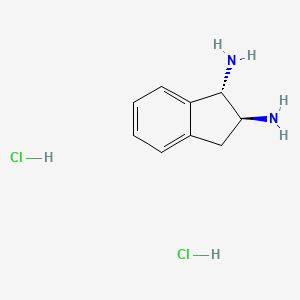
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)
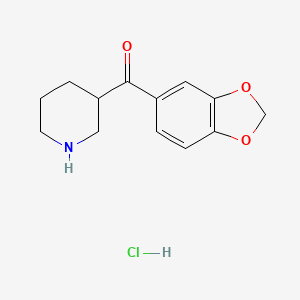
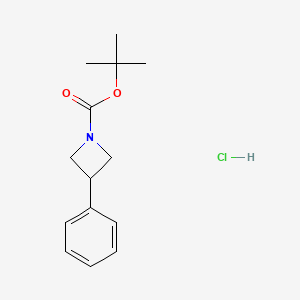
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)
